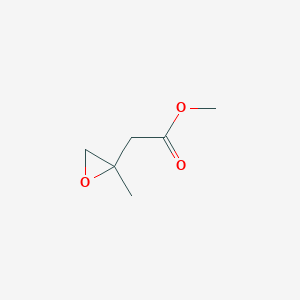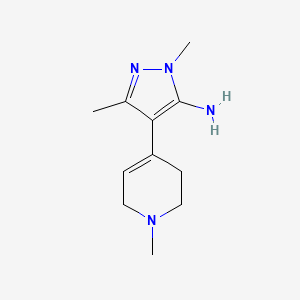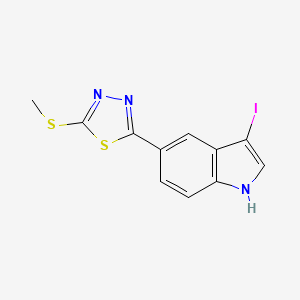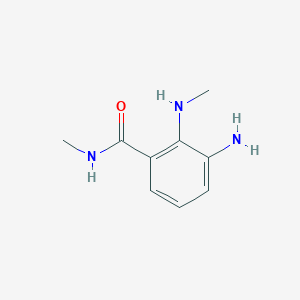
3-amino-N-methyl-2-(methylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-methyl-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in medicinal chemistry and other fields. This compound is characterized by the presence of an amino group, a methyl group, and a benzamide structure, making it a versatile intermediate in various chemical reactions and syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-2-(methylamino)benzamide can be achieved through several methods. One common approach involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This reaction is typically carried out in a microflow system to optimize reaction conditions and achieve high yields . Another method involves the reduction of 4-methyl-3-nitroaniline followed by selective acylation .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow microreactor systems. These systems allow for precise control of reaction parameters, leading to efficient and scalable production . The use of microreactors also minimizes the formation of by-products and enhances the overall yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-2-(methylamino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amino compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted benzamides .
Scientific Research Applications
3-amino-N-methyl-2-(methylamino)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-2-(methylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities . The molecular targets and pathways involved in these effects are still under investigation, but they are believed to include key signaling proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
2-amino-N,3-dimethylbenzamide: This compound has a similar structure but differs in the position of the amino and methyl groups.
N-methylbenzamide: A simpler compound with only one methyl group attached to the benzamide structure.
3-amino-N-methylbenzamide: Lacks the additional methyl-amino group present in 3-amino-N-methyl-2-(methylamino)benzamide.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This unique structure allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and other fields .
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-amino-N-methyl-2-(methylamino)benzamide |
InChI |
InChI=1S/C9H13N3O/c1-11-8-6(9(13)12-2)4-3-5-7(8)10/h3-5,11H,10H2,1-2H3,(H,12,13) |
InChI Key |
WUFIZTHEOIJXRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
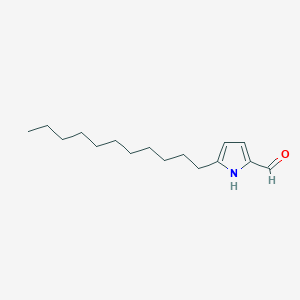
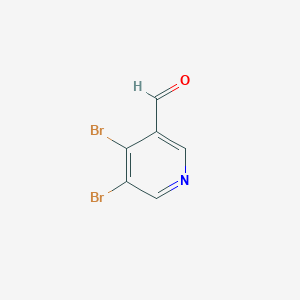
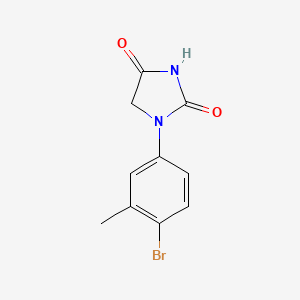


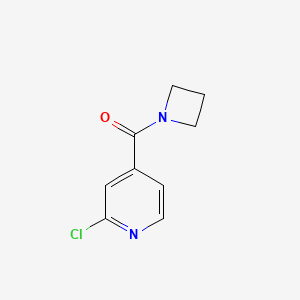
![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)

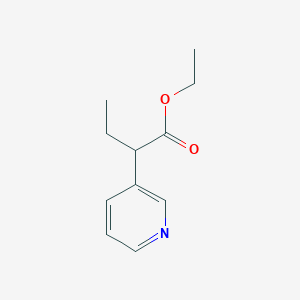
![5-Chloro-N-[2-(4-formylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B8614696.png)
